(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C14H14N2O4S2 and its molecular weight is 338.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structure suggests it could serve as a ligand for organometallic complexes. Ligands play a crucial role in catalysis and coordination chemistry. Researchers may explore its coordination behavior with transition metals, potentially leading to novel catalysts or materials .
- Mechanochemistry involves using mechanical force (such as grinding or milling) to drive chemical reactions. The sustainable mechanochemical synthesis of acetyl- and bis-(imino)pyridine pincer complexes, which this compound belongs to, is an exciting area of research. Investigating its reactivity under mechanochemical conditions could yield new insights into synthetic methodologies .
- The compound contains a benzothiazole ring, a heterocyclic motif. Researchers might explore its reactivity in arylation reactions or other transformations. Understanding its behavior in heterocycle synthesis could lead to the development of bioactive molecules or materials .
- Benzothiazole derivatives often exhibit interesting biological properties. Researchers could investigate the compound’s potential as an antimicrobial, antiviral, or antitumor agent. Computational studies could predict its binding affinity to specific protein targets .
- The compound’s unique structure may lend itself to material applications. Researchers might explore its use in designing organic semiconductors, sensors, or optoelectronic devices. Its electronic and optical properties could be studied experimentally and theoretically .
- The acetyl group in the compound is reminiscent of chitin, a biopolymer found in crustaceans and insects. Investigating how this acetyl group enhances fracture resistance in chitin fibers could have implications for biomaterials and tissue engineering .
- By analyzing the compound’s functional groups and spatial arrangement, researchers could identify pharmacophores. These are essential features for drug design. Virtual screening against protein databases could reveal potential drug candidates based on this scaffold .
- Quantum chemical calculations could provide insights into its stability, reactivity, and electronic properties. Density functional theory (DFT) or molecular dynamics simulations could guide further experimental investigations .
Organometallic Chemistry
Mechanochemical Synthesis
Heterocyclic Synthesis
Biological Activity
Material Science
Chitin Modification
Pharmacophore Design
Computational Chemistry
properties
IUPAC Name |
methyl 2-(2-acetylsulfanylacetyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8(17)21-7-12(18)15-14-16(2)10-5-4-9(13(19)20-3)6-11(10)22-14/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDDFOFEVHFGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.